Monoferric phytate

Iron bioavailability Phytate chemistry Solubility

Monoferric phytate (MFP; CAS 23567-85-3), also designated ferric myo-inositol hexakisphosphate (Fe-InsP6), is a 1:1 stoichiometric complex of ferric iron (Fe³⁺) with phytic acid. It is the predominant chemical form of iron in wheat bran, accounting for approximately 60% of total bran iron.

Molecular Formula C6H18FeO24P6+3
Molecular Weight 715.88 g/mol
CAS No. 23567-85-3
Cat. No. B1197875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoferric phytate
CAS23567-85-3
SynonymsFe-InsP6
ferric myo-inositol hexakisphosphate
monoferric phytate
Molecular FormulaC6H18FeO24P6+3
Molecular Weight715.88 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Fe+3]
InChIInChI=1S/C6H18O24P6.Fe/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+3
InChIKeyRRALFRRRKZGFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monoferric Phytate (CAS 23567-85-3): High-Bioavailability Ferric Phytate for Iron Nutrition Research & Fortification Sourcing


Monoferric phytate (MFP; CAS 23567-85-3), also designated ferric myo-inositol hexakisphosphate (Fe-InsP6), is a 1:1 stoichiometric complex of ferric iron (Fe³⁺) with phytic acid. It is the predominant chemical form of iron in wheat bran, accounting for approximately 60% of total bran iron [1]. Unlike higher-order ferric phytate complexes (diferric and tetraferric phytate), MFP is water-soluble and remains soluble at pH ≥ 7.0, a physicochemical property that directly enables its higher biological availability [2]. Synthetic MFP, prepared from sodium phytate and ferric chloride, exhibits spectral and chromatographic behavior identical to the native wheat isolate [1].

Why Monoferric Phytate Cannot Be Substituted by Generic Ferric Phytate or Arbitrary Iron-Phytate Mixtures for Bioavailability-Critical Applications


The term 'ferric phytate' encompasses a family of complexes whose solubility, stability, and bioavailability diverge dramatically depending on the iron-to-phytate stoichiometric ratio. Monoferric phytate (1 Fe³⁺ : 1 phytate) is uniquely water-soluble and bioavailable, while diferric phytate and tetraferric phytate are insoluble and poorly absorbed [1]. Even monoferric phytate itself undergoes spontaneous disproportionation in ≥ 0.5 M NaCl, with 50–70% of iron precipitating as diferric phytate [2]. Consequently, a generic, unspecified 'ferric phytate' or an iron-phytate admixture cannot guarantee the solubility and biological performance characteristic of the stoichiometrically defined monoferric complex. Selection must therefore be based on verified 1:1 stoichiometry and demonstrated solubility at neutral pH.

Monoferric Phytate (23567-85-3): Quantitative Differentiation Evidence Versus Closest Analogs and Alternative Iron Sources


Aqueous Solubility at Neutral pH: Monoferric vs. Diferric and Tetraferric Phytate

Monoferric phytate is soluble in water and remains soluble at pH ≥ 7.0, whereas phytate complexed with two or more iron atoms (diferric and tetraferric phytate) forms insoluble precipitates under the same conditions [1]. This pH-solubility profile is critical because the duodenal lumen, the primary site of iron absorption, has a pH near 7.0. Mössbauer spectroscopy confirms that the quadrupole splitting of solid monoferric phytate (0.55 mm/s) and its saturated solution (0.35 mm/s) are distinct from diferric phytate (0.60 mm/s), reflecting different iron coordination environments [2].

Iron bioavailability Phytate chemistry Solubility

Relative Biological Value (RBV) in Rat Hemoglobin Repletion: Monoferric Phytate Equals Ferrous Ammonium Sulfate

In a hemoglobin depletion-repletion bioassay in rats, the relative biological value (RBV) of iron as monoferric phytate—both the natural isolate from wheat bran and the synthetic product—was equal to the reference compound ferrous ammonium sulfate (RBV = 100) [1]. In stark contrast, the iron remaining in the bran residue after salt extraction exhibited significantly lower biological availability, and an insoluble ferric phytate (representing di-/tetraferric forms) was confirmed to have very poor bioavailability [1]. A separate study confirmed that monoferric phytate was a good iron source for rats, while diferric phytate and tetraferric phytate were very poor sources [2].

Iron bioavailability Hemoglobin repletion Rat bioassay

Caco-2 Cell Ferritin Response: Monoferric Phytate + Ascorbic Acid Matches Iron(II) Chloride + Ascorbic Acid

In a Caco-2 intestinal epithelial cell model, the cell ferritin response to monoferric phytate (MFP) plus ascorbic acid (AA) was not significantly different from the response to iron(II) chloride plus AA, indicating that the bioavailabilities are similar under these conditions [1]. This finding demonstrates that MFP iron, when accompanied by an uptake promoter, is equally absorbable at the cellular level as the highly bioavailable ferrous iron standard. In contrast, iron complexed with tannic acid (TA-Fe) was much less soluble and unavailable in the presence of promoters [2].

Caco-2 cell model In vitro iron bioavailability Ferritin assay

Complete Isotopic Exchange with Dietary Nonheme Iron Pool: Functional Equivalence in Food Matrices

When administered with food to adult dogs using a double radioisotope method, monoferric phytate underwent complete isotopic exchange with the nonheme iron pool of the meal [1]. Consequently, when MFP was added to meals of either high or low iron availability in amounts relevant for iron fortification, the absorption of MFP iron was the same as that of the major pool of dietary inorganic iron [1]. In human studies, labeled iron from monoferric phytate was absorbed to the same degree as the common nonheme iron pool [2]. This complete miscibility contrasts with many insoluble iron fortificants that do not equilibrate with the exchangeable pool.

Iron absorption Isotopic exchange Food fortification

Stoichiometric Stability Under Ionic Challenge: Prevention of Disproportionation to Insoluble Diferric Phytate

Monoferric phytate is readily soluble in water and dilute salt solutions; however, when added to NaCl solutions at ≥ 0.5 M, 50–70% of the iron precipitates as diferric phytate (Fe₂Phytate) [1]. This disproportionation can be completely prevented by adding sufficient sodium phytate to achieve a NaPhytate/FePhytate molar ratio ≥ 1.3, which maintains iron solubility [1]. This finding defines the formulation boundary conditions under which the monoferric species remains intact and functionally available.

Phytate stability Disproportionation Salt effects

Superior Bioavailability in Fortification Models vs. Ferric Pyrophosphate (FePP) with Inhibitory Food Matrix

Although this evidence derives from a novel ferric phytate–hydrolyzed corn protein compound (Fe-PA-HCP) rather than unmodified MFP, it provides class-level inference for the bioavailability advantage of monoferric phytate-based formulations over the current industry-standard fortificant ferric pyrophosphate (FePP). In a randomized, single-blind, cross-over stable iron isotope study in healthy women (n = 22), relative iron bioavailability from Fe-PA-HCP was 2.4 times higher than from FePP in bouillon (17% vs. 7%) and 5.2 times higher when consumed with an inhibitory meal (41% vs. 8%) [1]. In vitro Caco-2 data confirmed this pattern, with the reduction in iron bioavailability upon addition of the inhibitory meal being a factor of 2.4 for Fe-PA-HCP versus a factor of 5.5 for FeSO₄ [1].

Iron fortification Fe-PA-HCP Human isotope study

Monoferric Phytate (23567-85-3): Evidence-Backed Research and Industrial Application Scenarios


Iron Bioavailability Research Using Defined Iron-Phytate Species

Investigators studying the mechanisms of intestinal iron absorption require a chemically defined, water-soluble ferric phytate species that remains stable at neutral pH. Monoferric phytate, with its demonstrated Caco-2 cell ferritin response equivalent to ferrous chloride plus ascorbic acid [1] and its complete isotopic exchange with the dietary nonheme iron pool [2], provides a reproducible and physiologically relevant iron substrate. Its use avoids the confounding variable of undefined iron-phytate stoichiometry that plagues studies employing generic ferric phytate precipitates.

Iron Fortificant Development and Comparative Bioavailability Testing

Formulators developing novel iron fortificants for condiments, bouillons, or cereal-based products can benchmark against monoferric phytate as a prototype of a soluble, bioavailable ferric phytate species. The quantitative evidence that monoferric phytate-based compounds achieve 2.4- to 5.2-fold higher relative bioavailability than ferric pyrophosphate in humans, particularly in the presence of inhibitory food matrices [3], positions MFP as a reference standard for next-generation fortificant evaluation.

Phytate-Mineral Interaction Studies Requiring Soluble Iron-Phytate Substrate

Research on phytate-mineral interactions in food science and nutrition often requires a soluble iron-phytate complex that does not precipitate at neutral pH. Monoferric phytate meets this requirement, whereas di- and tetraferric phytates are insoluble [4]. The documented stoichiometric stability boundary (NaPhytate/FePhytate ≥ 1.3 prevents disproportionation in ≥ 0.5 M NaCl) [5] provides a defined formulation window for experiments conducted in physiologically relevant salt and pH conditions.

Analytical Reference Standard for Iron Speciation in Cereal Grains

Monoferric phytate is the predominant endogenous iron species in wheat, as confirmed by Mössbauer spectroscopy showing identical spectral parameters between solid MFP and both wheat seeds and bran [6]. Analytical laboratories quantifying iron speciation in cereals can use synthetic monoferric phytate as an authenticated reference material, enabling accurate identification and quantification distinct from diferric phytate, which exhibits a different quadrupole splitting (0.60 mm/s vs. 0.55 mm/s for solid MFP) [6].

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